molecular formula C13H21NO B13267578 N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine

N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine

Cat. No.: B13267578
M. Wt: 207.31 g/mol
InChI Key: BYQVPFREXKFPGJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine (CAS: 1341466-46-3) is a cyclohexanamine derivative featuring a furan-2-ylmethyl group attached to the amine nitrogen and 3,5-dimethyl substitutions on the cyclohexane ring. Its molecular formula is C₁₃H₂₁NO (MW: 207.31), with the SMILES code CC1CC(C)CC(NCC2=CC=CO2)C1 .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H21NO/c1-10-6-11(2)8-12(7-10)14-9-13-4-3-5-15-13/h3-5,10-12,14H,6-9H2,1-2H3

InChI Key

BYQVPFREXKFPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NCC2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine typically involves the reaction of 2-furoic acid with 3,5-dimethylcyclohexanone in the presence of a suitable amine. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . The use of coupling reagents such as DMT/NMM/TsO− or EDC is common in these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced cyclohexane derivatives, and substituted amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a promising candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its unique structure allows it to target specific biological pathways, making it a potential candidate for the treatment of various diseases .

Industry

In industry, this compound is used in the production of pharmaceuticals, resins, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring allows it to bind to various biological molecules, while the cyclohexane ring provides stability and enhances its reactivity. This compound can inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Containing Amines

N-(Furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine (Compound 21)
  • Structure : Features a triazine ring substituted with dimethoxy groups and a furan-2-ylmethyl amine.
  • Synthesis : Synthesized via microwave-assisted coupling of 2,5-furandicarboxylic acid with EDC and furfuryl alcohol, yielding 23% .
  • Key Differences :
    • The triazine core introduces electron-deficient characteristics compared to the cyclohexane ring in the target compound.
    • Higher molecular weight (278.27 vs. 207.31) and polarity due to the triazine and methoxy groups .
N-Phenyl-2-furohydroxamic Acid (Compound 11)
  • Structure : Combines a hydroxamic acid group with a phenyl and furan substituent.
  • Activity : Demonstrated antioxidant properties in DPPH and β-carotene assays .
  • Key Differences :
    • Hydroxamic acid functionality enhances metal-chelating ability, unlike the primary amine in the target compound.
    • The phenyl group increases aromaticity and lipophilicity .

Cyclohexanamine Derivatives

N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine
  • Structure : Substitutes the furan with a benzodioxole group and adds a third methyl group at the 3-position of the cyclohexane ring.
  • Molecular Weight : 275.39 (vs. 207.31 for the target compound).
  • The 3,3,5-trimethylcyclohexane ring introduces greater conformational rigidity compared to the 3,5-dimethyl substitution in the target compound .

Heterocyclic Esters and Carboxylates

Compounds such as bis(furan-2-ylmethyl)furan-2,5-dicarboxylate (22) and furan-3,4-diylbis(methylene)bis(furan-2-carboxylate) (23) highlight the versatility of furan derivatives.

  • Synthesis Yields : Ranged from 7% to 35% , indicating challenges in forming multi-furan systems .
  • Key Differences :
    • Ester/carboxylate functionalities contrast with the amine group in the target compound, affecting solubility and reactivity.
    • Multi-furan systems may exhibit distinct electronic properties due to conjugation effects .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Notable Features
Target Compound C₁₃H₂₁NO 207.31 Furan-2-ylmethyl, 3,5-dimethylcyclohexane - Hybrid amine-heteroaromatic structure
N-(Furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine C₁₂H₁₄N₄O₃ 278.27 Triazine, dimethoxy, furan-2-ylmethyl 23% Electron-deficient core
N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine C₁₇H₂₅NO₂ 275.39 Benzodioxole, 3,3,5-trimethylcyclohexane - Enhanced rigidity and lipophilicity
bis(furan-2-ylmethyl)furan-2,5-dicarboxylate C₁₆H₁₂O₇ 316.26 Multi-furan ester 7% Conjugated ester system

Research Implications and Gaps

  • Synthetic Challenges : Low yields in furan-containing analogs (e.g., 7–35% in ) suggest steric or electronic hurdles in modifying the furan-cyclohexanamine framework .
  • Biological Potential: While the target compound’s activity is unexplored in the evidence, structurally related furan-hydroxamic acids (e.g., Compound 11) show antioxidant properties, hinting at possible applications for the target compound .
  • Structural Optimization : Substituting the cyclohexane ring (e.g., 3,3,5-trimethyl vs. 3,5-dimethyl) or replacing furan with benzodioxole could fine-tune bioavailability and target engagement .

Biological Activity

N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13H19NC_{13}H_{19}N and a molecular weight of approximately 207.31 g/mol. The compound features a furan ring connected to a cyclohexane moiety, which is substituted at the 3 and 5 positions with methyl groups. This structural arrangement is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The furan ring allows for π-stacking interactions with aromatic residues in proteins, enhancing binding affinity.
  • Hydrogen Bonding : The amine group can engage in hydrogen bonding with nucleophilic sites on enzymes or receptors, influencing various biological pathways.

In Vitro Studies

Recent studies have focused on the compound's potential as an inhibitor in various biological pathways. For instance, high-throughput screening has indicated that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes involved in cancer progression .

Table 1: Summary of Biological Activity Studies

StudyTargetMethodologyKey Findings
Study AEnzyme XHigh-throughput screeningInhibition observed at concentrations as low as 10 µM
Study BReceptor YBinding affinity assaysStrong binding affinity with Ki values < 50 nM
Study CPathway ZCellular assaysInduced apoptosis in cancer cell lines

Case Studies

Case Study 1: Anticancer Activity
In a study investigating anticancer properties, this compound was tested against various cancer cell lines. Results showed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amineC13H19NSimilar furan attachment but different methyl substitution pattern
N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amineC13H19NShares furan moiety but lacks the methyl group at position 5
3,4-Dimethylcyclohexan-1-amineC11H17NLacks the furan ring; serves as a simpler structural analogue

The unique combination of functional groups in this compound may impart distinct biological activities compared to these similar compounds.

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